An In-depth Technical Guide to the Physicochemical Properties of Sodium 2-methoxy-1,3-thiazole-5-carboxylate
An In-depth Technical Guide to the Physicochemical Properties of Sodium 2-methoxy-1,3-thiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of Sodium 2-methoxy-1,3-thiazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While experimental data for this specific sodium salt is limited in publicly accessible literature, this guide synthesizes available information for its corresponding free acid, 2-methoxy-1,3-thiazole-5-carboxylic acid, and closely related analogues. The guide covers chemical identity, predicted and known physicochemical properties, a plausible synthetic route with a detailed experimental protocol, expected spectroscopic characteristics, and a discussion on potential applications in drug development. This document is intended to serve as a foundational resource for researchers and scientists engaged in the exploration and utilization of novel thiazole derivatives.
Introduction
The 1,3-thiazole ring is a prominent scaffold in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have made it a privileged structure in medicinal chemistry. The diverse pharmacological activities exhibited by thiazole derivatives, including antimicrobial, anti-inflammatory, and anticancer effects, underscore the importance of exploring novel analogues.[2]
This guide focuses on Sodium 2-methoxy-1,3-thiazole-5-carboxylate, a derivative that combines the established biological relevance of the thiazole core with the modulatory influence of a methoxy group at the 2-position and a carboxylate at the 5-position. These functional groups offer multiple avenues for chemical modification and potential interaction with biological targets.
Chemical Identity and Physicochemical Properties
The fundamental properties of Sodium 2-methoxy-1,3-thiazole-5-carboxylate and its corresponding free acid are summarized below. It is important to note that many of the physicochemical properties for the free acid are computationally predicted and await experimental verification.
| Property | Sodium 2-methoxy-1,3-thiazole-5-carboxylate | 2-methoxy-1,3-thiazole-5-carboxylic acid | Reference |
| CAS Number | 1401425-33-9 | 716362-09-3 | [3][4] |
| Molecular Formula | C₅H₄NNaO₃S | C₅H₅NO₃S | [3][4] |
| Molecular Weight | 181.15 g/mol | 159.16 g/mol | [3][4] |
| IUPAC Name | Sodium 2-methoxy-1,3-thiazole-5-carboxylate | 2-methoxy-1,3-thiazole-5-carboxylic acid | [3] |
| Canonical SMILES | COC1=NC=C(S1)C(=O)[O-].[Na+] | COC1=NC=C(C(=O)O)S1 | [3][4] |
| Predicted LogP | - | 0.85 | [4] |
| Predicted TPSA | - | 59.42 Ų | [4] |
| Predicted H-Bond Acceptors | - | 4 | [4] |
| Predicted H-Bond Donors | - | 1 | [4] |
Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis would likely commence with the reaction of a suitable three-carbon building block with a thioamide, followed by hydrolysis of the resulting ester to yield the carboxylic acid, and finally, salt formation. A potential precursor is ethyl 2-chloro-3-oxopropanoate, which can react with O-methylthiocarbamate. Subsequent hydrolysis of the ethyl ester and treatment with a sodium base would afford the target sodium salt.
Caption: Proposed synthetic pathway for Sodium 2-methoxy-1,3-thiazole-5-carboxylate.
Detailed Experimental Protocol (Hypothetical)
This protocol is a generalized procedure based on the synthesis of similar compounds and should be optimized for safety and yield.
Step 1: Synthesis of Ethyl 2-methoxy-1,3-thiazole-5-carboxylate
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To a solution of O-methylthiocarbamate (1.0 eq) in ethanol, add ethyl 2-chloro-3-oxopropanoate (1.05 eq) dropwise at room temperature.
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Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford ethyl 2-methoxy-1,3-thiazole-5-carboxylate.
Step 2: Synthesis of 2-methoxy-1,3-thiazole-5-carboxylic acid
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Dissolve ethyl 2-methoxy-1,3-thiazole-5-carboxylate (1.0 eq) in a mixture of ethanol and water.
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Add a solution of sodium hydroxide (1.1 eq) in water and stir the mixture at room temperature.
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Monitor the hydrolysis by TLC.
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Once the reaction is complete, acidify the mixture with dilute hydrochloric acid to precipitate the carboxylic acid.
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Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-methoxy-1,3-thiazole-5-carboxylic acid.
Step 3: Synthesis of Sodium 2-methoxy-1,3-thiazole-5-carboxylate
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Suspend 2-methoxy-1,3-thiazole-5-carboxylic acid (1.0 eq) in ethanol.
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Add a solution of sodium hydroxide or sodium bicarbonate (1.0 eq) in water dropwise with stirring.
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Stir the mixture until a clear solution is obtained.
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Remove the solvent under reduced pressure to obtain Sodium 2-methoxy-1,3-thiazole-5-carboxylate as a solid.
Spectroscopic Characterization (Predicted)
The following are the expected spectroscopic features for 2-methoxy-1,3-thiazole-5-carboxylic acid based on the analysis of its functional groups and data from analogous structures.
¹H NMR (Proton Nuclear Magnetic Resonance)
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Thiazole proton (H-4): A singlet is expected in the region of 8.0-8.5 ppm.
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Methoxy protons (-OCH₃): A singlet corresponding to the three protons of the methoxy group is anticipated around 4.0-4.3 ppm.
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Carboxylic acid proton (-COOH): A broad singlet, which may be exchangeable with D₂O, is expected at a downfield chemical shift, typically >10 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
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Carbonyl carbon (-COOH): A signal in the range of 160-170 ppm.
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Thiazole ring carbons:
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C2 (attached to -OCH₃ and N): Expected around 165-175 ppm.
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C5 (attached to -COOH): Expected around 120-130 ppm.
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C4 (protonated): Expected around 140-150 ppm.
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Methoxy carbon (-OCH₃): A signal in the region of 55-60 ppm.[5]
IR (Infrared) Spectroscopy
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O-H stretch (carboxylic acid): A very broad band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.
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C=O stretch (carbonyl): A strong, sharp absorption band is anticipated between 1680-1725 cm⁻¹.
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C=N and C=C stretches (thiazole ring): Absorptions in the 1600-1450 cm⁻¹ region.
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C-O stretch (methoxy and carboxylic acid): Bands in the 1300-1000 cm⁻¹ region.
Mass Spectrometry (MS)
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Electrospray Ionization (ESI-MS): In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 158.0 should be observed for the free acid. For the sodium salt, the free carboxylate anion would be detected. In positive ion mode, the protonated molecule [M+H]⁺ at m/z 160.0 would be expected for the free acid.
Potential Applications in Drug Development
While specific biological activities for Sodium 2-methoxy-1,3-thiazole-5-carboxylate have not been reported, the thiazole scaffold is a key component in numerous therapeutic agents. The presence of the methoxy and carboxylate groups provides opportunities for this compound to serve as a versatile intermediate in the synthesis of more complex molecules with potential pharmacological activities.
Caption: Potential avenues for the application of Sodium 2-methoxy-1,3-thiazole-5-carboxylate in drug development.
The carboxylate group can be readily converted into amides or esters, allowing for the exploration of structure-activity relationships (SAR) by introducing a diverse range of substituents. The synthesis of amide libraries, in particular, has been a successful strategy in the development of thiazole-based therapeutics. Furthermore, the methoxy group can influence the electronic properties and metabolic stability of the molecule.
Stability and Reactivity
Thiazole rings are generally stable aromatic systems. The reactivity of 2-methoxy-1,3-thiazole-5-carboxylic acid is primarily dictated by its functional groups. The carboxylic acid can undergo typical reactions such as esterification and amidation. The methoxy group at the 2-position is generally stable but could potentially be cleaved under harsh acidic conditions. The thiazole ring itself can undergo electrophilic substitution, although the presence of the electron-withdrawing carboxylic acid group would likely direct substitution to the 4-position and deactivate the ring towards this type of reaction.
Safety and Handling
Specific toxicity data for Sodium 2-methoxy-1,3-thiazole-5-carboxylate is not available. However, as with any chemical compound, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, the affected area should be flushed with copious amounts of water. A material safety data sheet (MSDS) should be consulted for detailed safety information.
Conclusion
Sodium 2-methoxy-1,3-thiazole-5-carboxylate represents a valuable, yet underexplored, building block for medicinal chemistry and drug discovery. This technical guide has provided a comprehensive overview of its known and predicted physicochemical properties, a plausible synthetic route, and expected spectroscopic characteristics. While a significant portion of the data is inferred from closely related analogues, this guide serves as a crucial starting point for researchers interested in harnessing the potential of this and similar thiazole derivatives. Further experimental validation of the properties outlined herein is essential to fully elucidate the potential of this compound in the development of novel therapeutic agents.
References
- Ayati, A., Emami, S., Asadipour, A., Shafiei, K., & Foroumadi, A. (2015). Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery. European Journal of Medicinal Chemistry, 97, 699-718.
- Thiazole Ring—A Biologically Active Scaffold. (2019). Molecules, 24(16), 2886.
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Sodium 2-methoxy-1,3-thiazole-5-carboxylate. PubChem. Retrieved from [Link]
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2-Methoxy-1,3-thiazole-5-carboxylic acid. PubChem. Retrieved from [Link]
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Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]
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Spectroscopy of Carboxylic Acids. Chemistry LibreTexts. Retrieved from [Link]
